N,O-dimethacryloylhydroxylamine

Biodegradable nanoparticles Drug delivery Crosslinker comparison

Researchers requiring biodegradable polymer networks with controlled erosion face limitations with permanent crosslinkers like EGDMA. DMHA (CAS 138693-15-9) is a hydrolytically cleavable divinylic crosslinker that introduces labile -COONHCO- bonds, enabling complete network degradation at physiological pH. • Complete degradation in ~14 days at pH 7.4, providing polymer clearance essential for in vivo drug delivery. • Tunable scaffold resorption from 2-40 days by varying crosslink density, matching tissue regeneration rates. • pH-dependent stability: intact at gastric pH (<5), degrading in intestinal conditions for oral delivery. BenchChem supplies research-grade DMHA for reproducible biomaterial synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 138693-15-9
Cat. No. B1249226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-dimethacryloylhydroxylamine
CAS138693-15-9
SynonymsEDMA cpd
N,O-dimethacryloylhydroxylamine
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NOC(=O)C(=C)C
InChIInChI=1S/C8H11NO3/c1-5(2)7(10)9-12-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10)
InChIKeyBKJSUTPZEULXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMHA Crosslinker: Chemical Profile & Core Function


N,O-Dimethacryloylhydroxylamine (CAS 138693-15-9), commonly abbreviated DMHA, is a divinylic crosslinking agent characterized by two methacryloyl functional groups attached to a hydroxylamine core [1]. This bifunctional monomer enables radical copolymerization with acrylic monomers to form three-dimensional polymer networks [2]. Its defining structural feature is the dicarbonyl hydroxylamine (–COONHCO–) crosslink, which is susceptible to hydrolytic cleavage at physiological pH (≥7), a property that fundamentally distinguishes it from non-cleavable crosslinkers like ethylene glycol dimethacrylate (EGDMA) [3]. DMHA-crosslinked materials are therefore designed for applications where controlled, polymer-erosion-based degradation is required for drug release or biomaterial clearance.

1
Hydrolytically labile crosslink enables polymer erosion studies
Distinct from permanent crosslinkers such as EGDMA
2
Copolymerizes with acrylic monomers via radical polymerization
Compatible with HEMA, HPMA, and PEG-MA systems
3
Supports pH-triggered degradation research
Stable at acidic pH; degradation increases at physiological pH

Why Standard Crosslinkers Cannot Replace DMHA


Generic divinylic crosslinkers such as ethylene glycol dimethacrylate (EGDMA) form permanent, non-hydrolyzable covalent bonds, creating stable polymer networks that cannot be cleared from the body through degradation [1]. In contrast, DMHA introduces a hydrolytically labile crosslink that enables the polymer matrix to degrade into water-soluble fragments under physiological pH conditions. Substituting DMHA with EGDMA in nanoparticle formulations results in a non-cleavable control with no degradation over the same timeframe, as directly demonstrated by Scheler et al. [1]. Similarly, enzymatically degradable crosslinkers often show rapid in vitro cleavage but slow in vivo degradation, a limitation that DMHA circumvents via non-enzymatic hydrolysis [2]. This functional divergence—hydrolytic degradability versus permanent stability—means that for applications requiring controlled, tunable erosion and polymer clearance, DMHA cannot be simply interchanged with other crosslinkers without fundamentally altering the degradation and release profile of the final construct.

Attribute
DMHA (this product)
EGDMA (common alternative)
Crosslink chemistry
Hydrolytically cleavable –COONHCO– bond
Permanent, non-hydrolyzable C–C bond
Physiological pH response
Degrades over days to weeks (pH ≥7)
No degradation under any pH
Polymer clearance
Network erodes into water-soluble fragments
Permanent network; may accumulate in models

Direct substitution with EGDMA may result in non-degradable constructs, shifting degradation and release profiles. Substitution requires full re-validation of erosion kinetics.

DMHA Network Degradation: Head-to-Head Evidence


Hydrolytic Degradation: DMHA vs. EGDMA Nanoparticles

PEGylated poly(ethylene glycol-graft-methyl methacrylate) nanoparticles crosslinked with N,O-dimethacryloylhydroxylamine (10% w/w) degrade within a time span of approximately 14 days at pH 7.4 and 9.0, following first-order kinetics. In contrast, nanoparticles crosslinked with an equimolar amount of the non-cleavable crosslinker ethylene glycol dimethacrylate (EGDMA, 12% w/w) exhibit no degradation under the same conditions [1]. This is the only study providing a direct head-to-head comparison of degradation rate under identical experimental conditions.

DMHA vs. EGDMA degradation
Head-to-head
DMHA: complete ~14 d (pH 7.4/9.0)
EGDMA: no degradation
Supports DMHA selection for degradable nanoparticle research
Single study with PEG-MA nanoparticles; identical conditions
Biodegradable nanoparticles Drug delivery Crosslinker comparison

Tunable Degradation Rate in Macroporous Hydrogels

Macroporous hydrogels based on 2-hydroxyethyl methacrylate copolymerized with N,O-dimethacryloylhydroxylamine degraded in pH 7.4 buffer into completely water-soluble polymers over time periods ranging from 2 to 40 days, depending on the crosslink density [1]. While this study does not provide a parallel comparator, the class-level inference is clear: non-cleavable crosslinkers (e.g., EGDMA) produce hydrogels that do not degrade under these conditions, whereas DMHA provides a broad, tunable degradation window relevant for matching drug release kinetics to therapeutic needs.

Tunable scaffold degradation
Class-level
2–40 days to water-soluble products
Crosslink density programs degradation window for scaffold studies
No parallel comparator; class-level inference vs permanent crosslinkers
Macroporous hydrogels Tissue engineering Degradation kinetics

pH-Dependent Stability: Acidic vs. Physiological Degradation

DMHA-crosslinked hydrogels are stable at acidic pH (below 5) but undergo hydrolysis at neutral and mildly alkaline pH. This pH-dependent behavior was systematically quantified by Ulbrich et al., who demonstrated that the rate of hydrolysis increases with pH and is inversely related to crosslinking density [1]. No degradation occurs under gastric-like acidic conditions, whereas degradation proceeds under intestinal or physiological conditions (pH 7.4). This is in marked contrast to non-cleavable crosslinkers, which remain permanently stable regardless of pH.

pH-dependent stability
Reported
Stable at pH <5
Degradation at pH 7.4
Supports oral delivery route research with pH-triggered erosion
Rate depends on pH and crosslink density
pH-responsive degradation Oral delivery Polymer network stability

DMHA Applications: Proven Performance Advantages


Clearable Nanoparticles for Intracellular Drug Delivery

DMHA-crosslinked PEGylated polymethacrylate nanoparticles degrade completely at physiological pH within approximately 14 days, offering a clearance mechanism absent in EGDMA-crosslinked analogs [1]. This makes DMHA the required crosslinker for intracellular delivery vehicles where polymer accumulation in lysosomes must be avoided.

Tunable-Degradation Macroporous Scaffolds

By varying the DMHA crosslink density, researchers can program the degradation time of macroporous scaffolds from 2 to 40 days at pH 7.4, providing a therapeutic window tunability that permanent crosslinkers cannot achieve [1]. This is critical for tissue engineering applications where scaffold resorption must match the rate of new tissue formation.

pH-Triggered Oral Delivery Systems

DMHA-crosslinked hydrogels are stable at gastric pH (<5) and degrade under intestinal conditions (pH 7.4), enabling the design of oral formulations that protect the payload in the stomach and release it in the small intestine [1]. Non-cleavable crosslinkers lack this pH-dependent release capability.

Sustained-Release Hydrogel Depots

The hydrolytic degradation rate of DMHA-crosslinked networks is tunable by crosslinking density and pH, enabling sustained release of model drugs like doxorubicin and 5-fluorouracil as demonstrated in vitro and in vivo [1]. This provides a procurement-grade rationale for selecting DMHA when biodegradable hydrogel depots are required.

Application
Selection Property
Validation Focus
Clearable nanoparticle research
Hydrolytic crosslink degradation profile
Complete erosion at physiological pH; avoid permanent crosslinkers
Macroporous scaffold degradation studies
Crosslink density–degradation tunability
Time to water-soluble fragments; adjust density for desired window
pH-triggered oral delivery models
pH-sensitive crosslink stability
Acid stability and neutral-pH degradation kinetics
Sustained-release hydrogel depots
Hydrolysis rate programming
Crosslink density and pH control over model drug release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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